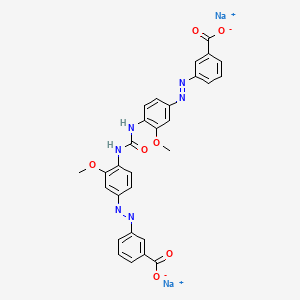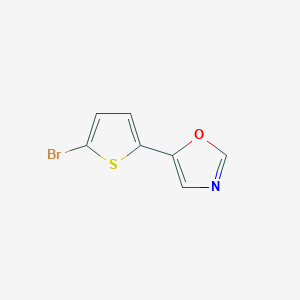
5-(5-Bromo-2-thienyl)-1,3-oxazole
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the type of compound it is. For example, “5-(5-Bromo-2-thienyl)-1,3-oxazole” suggests that this compound is an oxazole, which is a type of heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It often involves multiple steps, each with specific reagents and conditions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. This can include its reactivity with various reagents, its stability under different conditions, and any notable reactions it undergoes .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and spectral properties (IR, NMR, UV-Vis, etc.) .Aplicaciones Científicas De Investigación
Antibacterial Agents
Research on oxazolidinones, a class of antibacterial agents, highlighted the potential of 1,2,3-triazoles as a replacement for conventional functionalities in oxazolidinones to improve safety profiles. These compounds show promise in developing oxazolidinones with an enhanced safety profile due to reduced activity against monoamine oxidase A, a common undesired side effect (Reck et al., 2005).
Organic Synthesis Methodologies
Advancements in palladium-catalyzed direct arylation methods have been made, demonstrating high regioselectivity for the arylation of oxazole. These methods are significant for synthesizing biologically active molecules with a wide range of aryl and heteroaryl substituents, offering a new approach for C-5 selective arylation of oxazole (Strotman et al., 2010).
Drug Discovery and Material Science
Compounds with the oxazole ring have been identified for their wide range of biological activities. For instance, derivatives such as 5-(4H)-oxazolones and their benzamides have been synthesized and evaluated for anti-lipid peroxidation, lipoxygenase inhibition, and antinociceptive activities. These findings suggest the potential of oxazolone derivatives in developing new therapeutic agents (Mavridis et al., 2020).
Moreover, new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles have shown promising antimicrobial activities against certain strains of bacteria, highlighting the therapeutic potential of these derivatives in combating bacterial infections (Al-Omar, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(5-bromothiophen-2-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-9-4-10-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBMDCXPLFCGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380057 | |
| Record name | 5-(5-BROMO-2-THIENYL)-1,3-OXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-25-5 | |
| Record name | 5-(5-Bromo-2-thienyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321309-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5-BROMO-2-THIENYL)-1,3-OXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide](/img/structure/B1621764.png)
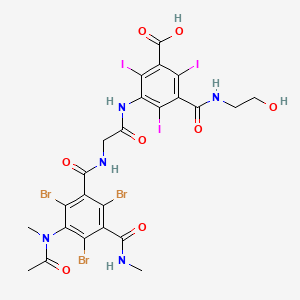
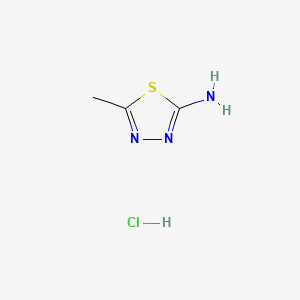
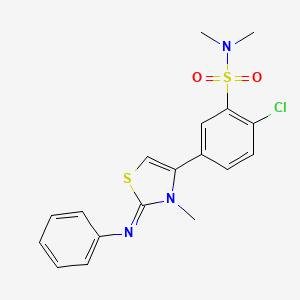

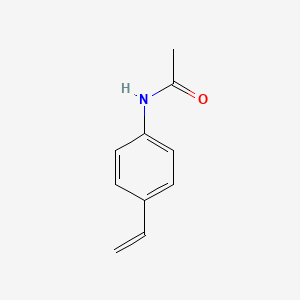
![Methyl 2-isocyanato-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1621776.png)




